![molecular formula C19H16N4O3S B2926035 N-benzyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893998-02-2](/img/structure/B2926035.png)

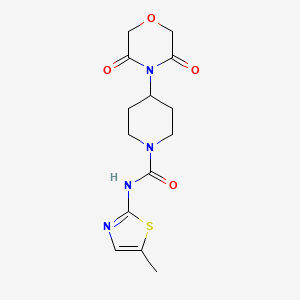

N-benzyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

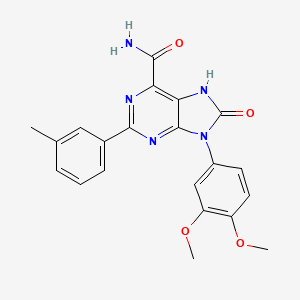

BNPPSA belongs to the class of pyridazinyl sulfanylacetamides, which are known for their diverse biological activities. BNPPSA is a potent inhibitor of the enzyme carbonic anhydrase, which has been implicated in various physiological processes such as acid-base balance, electrolyte transport, and bone resorption. The inhibition of carbonic anhydrase by BNPPSA has been shown to have therapeutic potential in the treatment of conditions such as glaucoma, epilepsy, and cancer.

Applications De Recherche Scientifique

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

N-benzyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide derivatives have been synthesized as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These compounds, including classical and nonclassical analogues, have shown potent inhibitory activities against human TS and DHFR, indicating their potential in the development of new antitumor agents. For instance, the compound N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues demonstrated significant dual inhibitory activities, with the classical analogue being the most potent dual inhibitor known to date (Gangjee et al., 2008).

High Refractive Index Materials

Compounds with thiophenyl-substituted benzidines, including derivatives related to N-benzyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide, have been utilized in the synthesis of transparent polyimides with high refractive indices and small birefringences. These materials show good thermomechanical stabilities and are promising for applications in optoelectronics and photonics, highlighting the versatility of these chemical scaffolds beyond pharmaceutical applications (Tapaswi et al., 2015).

Corrosion Inhibition

Pyridazine derivatives, including structures similar to N-benzyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide, have been investigated for their potential as corrosion inhibitors for mild steel in acidic media. These studies reveal the significance of the pyridazine ring and its substituents in mitigating corrosion through electrochemical mechanisms, offering insights into the design of more efficient corrosion inhibitors for industrial applications (Mashuga et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit anti-tubercular activity againstMycobacterium tuberculosis .

Mode of Action

It’s worth noting that similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis .

Biochemical Pathways

Compounds with similar structures have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Result of Action

Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis .

Propriétés

IUPAC Name |

N-benzyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c24-18(20-12-14-5-2-1-3-6-14)13-27-19-10-9-17(21-22-19)15-7-4-8-16(11-15)23(25)26/h1-11H,12-13H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDFOLMJNMHEIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2925955.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2925956.png)

![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2925957.png)

![[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-formylbenzoate](/img/structure/B2925958.png)

![N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2925965.png)

![N-(benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2925968.png)

![8-amino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2925973.png)

![2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2925975.png)